molecular formula C6H2F3N3 B580316 4-(Trifluoromethyl)pyrimidine-5-carbonitrile CAS No. 1260676-79-6

4-(Trifluoromethyl)pyrimidine-5-carbonitrile

Cat. No. B580316
M. Wt: 173.098
InChI Key: LNBMWLBOFNHPJJ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyrimidine-5-carbonitrile is a derivative of pyrimidine . Pyrimidine is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile involves a series of chemical reactions. For instance, a study describes the preparation of various derivatives of 4-amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)-6-arylpyrimidine-5-carbonitrile using a three-step procedure . Another study mentions the synthesis of fluoro-rich pyrimidine-5-carbonitriles as antitubercular agents .


Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile can be analyzed using various spectroscopic techniques. For example, FT-IR and FT-Raman spectra can be used to analyze the vibrational wave numbers . The molecular formula of a similar compound, 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonitrile, is C6HClF3N3 .


Chemical Reactions Analysis

4-(Trifluoromethyl)pyrimidine-5-carbonitrile can undergo various chemical reactions. For instance, it can react with amidines to yield a [6,6]-fused pyrimidinopyridine system via nucleophilic substitution at the C-3 position of the pyridine ring followed by intramolecular cyclization onto the pendant cyano group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile can be determined using various methods. For instance, the density and refractive index of a similar compound, 2-Chloro-4-(trifluoromethyl)pyrimidine, have been determined .

Scientific Research Applications

Insecticidal Agents

  • Application Summary: Twenty-three novel trifluoromethyl pyrimidine derivatives containing an amide moiety were designed and synthesized through four-step reactions and evaluated for their insecticidal properties .
  • Methods of Application: The synthesized compounds were evaluated for their insecticidal activities against Mythimna separata (M. separata) and Spodoptera frugiperda (S. frugiperda) at 500 μg/ml .
  • Results: The synthesized compounds showed moderate insecticidal activities against M. separata and S. frugiperda at 500 μg/ml, which were lower than those of chlorantraniliprole .

Anticancer Agents Targeting EGFR

  • Application Summary: A new series of pyrimidine-5-carbonitrile derivatives has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
  • Methods of Application: The compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
  • Results: Compound 11b was found to be the most active compound against both EGFR WT and mutant EGFR T790M, exhibiting IC 50 values of 0.09 and 4.03 μM, respectively .

Antifungal Agents

  • Application Summary: Twenty-three novel trifluoromethyl pyrimidine derivatives containing an amide moiety were designed and synthesized through four-step reactions and evaluated for their antifungal properties .
  • Methods of Application: The antifungal activities of the compounds were determined by the typical mycelium growth rate method .
  • Results: The compounds exhibited good in vitro antifungal activities against Botryosphaeria dothidea (B. dothidea), Phompsis sp., Botrytis cinereal (B. cinerea), Colletotrichum gloeosporioides (C. gloeosporioides), Pyricutaria oryzae (P. oryzae), and Sclerotinia sclerotiorum (S. sclerotiorum) at 50 μg/ml .

Safety And Hazards

Safety data sheets provide information about the potential hazards of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile. They recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

Future research on 4-(Trifluoromethyl)pyrimidine-5-carbonitrile could focus on its potential applications in medicine. For example, a study suggests that pyrimidine-5-carbonitrile derivatives could be developed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR), potentially serving as anticancer agents .

properties

IUPAC Name

4-(trifluoromethyl)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3N3/c7-6(8,9)5-4(1-10)2-11-3-12-5/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBMWLBOFNHPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857611
Record name 4-(Trifluoromethyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)pyrimidine-5-carbonitrile

CAS RN

1260676-79-6
Record name 4-(Trifluoromethyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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